molecular formula C16H20ClN3O2 B2564693 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-cyclopentylurea CAS No. 894026-56-3

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-cyclopentylurea

Cat. No. B2564693
CAS RN: 894026-56-3
M. Wt: 321.81
InChI Key: RHSPOSMHZQSHPE-UHFFFAOYSA-N
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Description

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-cyclopentylurea is a chemical compound that belongs to the class of pyrrolidin-3-yl urea derivatives. This compound has gained significant attention in recent years due to its potential applications in scientific research.

Scientific Research Applications

Biocatalytic Applications

In the realm of green chemistry and biocatalysis, related compounds have been synthesized using recombinant Escherichia coli in a water-cyclohexane system. This approach demonstrates a green, economic, and efficient method for synthesizing compounds like S-(4-chlorophenyl)-(pyridin-2-yl) methanol, highlighting the potential for sustainable chemical synthesis processes (Chen et al., 2021).

Anticancer and Antimicrobial Agents

Compounds with structural similarities have been investigated for their anticancer and antimicrobial properties. For example, novel heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine have shown significant anticancer activity against a panel of 60 cancer cell lines, as well as in vitro antibacterial and antifungal activities (Katariya et al., 2021). Another study discovered a series of 3-aryl-5-aryl-1,2,4-oxadiazoles as new apoptosis inducers with potential as anticancer agents, highlighting the diverse therapeutic applications of these chemical structures (Zhang et al., 2005).

Biomimetic Electron Transfer

Research into biomimetic electron transfer has led to the development of analogues to chlorophyll, such as 1,7-bis(pyrrolidin-1-yl)-3,4:9,10-perylene-bis(dicarboximide), which mimic the photophysical and redox properties of chlorophyll a. These compounds offer insights into the design of electron donor−acceptor systems for studying electron transfer processes, which are fundamental to understanding photosynthesis and developing solar energy conversion technologies (Lukas et al., 2002).

properties

IUPAC Name

1-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-cyclopentylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O2/c17-11-5-7-14(8-6-11)20-10-13(9-15(20)21)19-16(22)18-12-3-1-2-4-12/h5-8,12-13H,1-4,9-10H2,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHSPOSMHZQSHPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-cyclopentylurea

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